molecular formula C8H8BrClN2 B1519668 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-22-2

6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519668
CAS No.: 957035-22-2
M. Wt: 247.52 g/mol
InChI Key: NWHXUPVFXOXFRQ-UHFFFAOYSA-N
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Description

“6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the molecular formula CHBrN . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da . This compound is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

Imidazo[1,2-a]pyridines, such as “this compound”, are synthesized from the easily available chemicals due to its tremendous use in various branches of chemistry . The structures of new derivatives were confirmed by their FTIR, 1 H NMR, 13 C NMR, and mass spectral studies followed by elemental analysis data .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The storage temperature is ambient temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Ionic Liquid Promoted Synthesis : Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering good to excellent yields. The process benefits from simple workup and the possibility of reusing the ionic liquid, suggesting an environmentally friendly and efficient approach for synthesizing imidazo[1,2-a]pyridine derivatives, including those related to 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (Shaabani, Soleimani, & Maleki, 2006).

  • Palladium- and Copper-Catalyzed Aminations : Novel methods for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives utilizing palladium- or copper-catalyzed aminations have been reported. These methods enable the efficient synthesis of substituted imidazo[1,2-a]pyridines, potentially including the 6-bromo-7-methyl variant, highlighting the versatility of metal-catalyzed reactions in constructing complex heterocycles (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Applications in Material and Medicinal Chemistry

  • Synthesis of Pyrido[1,2-a]benzimidazoles : The synthesis of pyrido[1,2-a]benzimidazoles, compounds of interest in both medicinal and materials chemistry, has been enhanced by direct copper-catalyzed amination. This methodology might be extendable to the synthesis of related structures, such as those derived from this compound, underlining the importance of such precursors in accessing biologically and functionally relevant heterocycles (Masters et al., 2011).

  • Anticancer and Anti-inflammatory Agents : The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including activities as anticancer and anti-5-lipoxygenase agents, illustrate the potential of imidazo[1,2-a]pyridine derivatives in drug discovery. Although not directly related to this compound, these findings suggest that structural analogs could possess significant biological activities (Rahmouni et al., 2016).

Safety and Hazards

The safety information for “6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P280, P302+P352, P304+P340, P305+P351+P338, P312, and P321 .

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXUPVFXOXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656888
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-22-2
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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